molecular formula C30H24N2O4 B2739638 4-(4'-{3,5-dioxo-4-azatricyclo[5.2.1.0^{2,6}]dec-8-en-4-yl}-[1,1'-biphenyl]-4-yl)-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione CAS No. 22499-41-8

4-(4'-{3,5-dioxo-4-azatricyclo[5.2.1.0^{2,6}]dec-8-en-4-yl}-[1,1'-biphenyl]-4-yl)-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione

Cat. No.: B2739638
CAS No.: 22499-41-8
M. Wt: 476.532
InChI Key: AFXJSRMXIYMRBN-UHFFFAOYSA-N
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Description

N,N’-(4,4’-Biphenylylene)bis(bicyclo[221]hepta-5-ene-2,3-dicarbimide) is a complex organic compound characterized by its unique bicyclic structure

Mechanism of Action

CCG-342595, also known as “4-(4’-{3,5-dioxo-4-azatricyclo[5.2.1.0{2,6}]dec-8-en-4-yl}-[1,1’-biphenyl]-4-yl)-4-azatricyclo[5.2.1.0{2,6}]dec-8-ene-3,5-dione” or “N,N’-(4,4’-Biphenylylene)bis(bicyclo[2.2.1]hepta-5-ene-2,3-dicarbimide)”, is a small molecule with significant potential in the field of neuroprotection and cancer treatment .

Target of Action

The primary targets of CCG-342595 are the N-methyl-D-aspartate (NMDA) receptor and the voltage-gated calcium channel (VGCC) . These targets play a crucial role in the regulation of calcium influx in neurons, which is a key factor in the development of neurodegenerative disorders .

Mode of Action

CCG-342595 acts by inhibiting the overactivation of the NMDA receptor and VGCC depolarization . This inhibition results in a decrease in calcium influx, thereby reducing the excitotoxicity that can lead to neuronal damage . The compound’s action is downstream of Rho, as it blocks transcription stimulated by various activators .

Biochemical Pathways

The compound’s action on the NMDA receptor and VGCC affects the calcium signaling pathway . By inhibiting calcium influx, CCG-342595 can prevent the activation of enzymes and other proteins that can lead to cell damage and death .

Pharmacokinetics

The compound has been shown to have low or no toxicity against neuroblastoma cells at concentrations of 10–50 µm .

Result of Action

CCG-342595 has been shown to have neuroprotective effects, as it can attenuate MPP±induced neurotoxicity . It also has potential anti-cancer effects, as it can inhibit the growth of certain cancer cell lines and stimulate apoptosis in others .

Action Environment

The efficacy and stability of CCG-342595 can be influenced by various environmental factors, such as the presence of other drugs or substances, the pH of the environment, and the temperature . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(4,4’-Biphenylylene)bis(bicyclo[2.2.1]hepta-5-ene-2,3-dicarbimide) typically involves the reaction of 4,4’-biphenyldiamine with bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride. The reaction is carried out under controlled conditions, often in the presence of a solvent such as toluene, and requires heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Purification steps such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N,N’-(4,4’-Biphenylylene)bis(bicyclo[2.2.1]hepta-5-ene-2,3-dicarbimide) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

N,N’-(4,4’-Biphenylylene)bis(bicyclo[2.2.1]hepta-5-ene-2,3-dicarbimide) has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride
  • cis-5-Norbornene-endo-2,3-dicarboxylic anhydride
  • Methyl-5-norbornene-2,3-dicarboxylic anhydride

Uniqueness

N,N’-(4,4’-Biphenylylene)bis(bicyclo[2.2.1]hepta-5-ene-2,3-dicarbimide) is unique due to its biphenyl linkage, which imparts distinct chemical and physical properties. This structural feature enhances its stability and reactivity, making it a valuable compound in various applications .

Properties

IUPAC Name

4-[4-[4-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)phenyl]phenyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H24N2O4/c33-27-23-17-1-2-18(13-17)24(23)28(34)31(27)21-9-5-15(6-10-21)16-7-11-22(12-8-16)32-29(35)25-19-3-4-20(14-19)26(25)30(32)36/h1-12,17-20,23-26H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFXJSRMXIYMRBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1C3C2C(=O)N(C3=O)C4=CC=C(C=C4)C5=CC=C(C=C5)N6C(=O)C7C8CC(C7C6=O)C=C8
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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